2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound It features a quinoline core, substituted with various functional groups, including an amino group, a chlorophenyl group, a dimethylthiophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional group modifications: Subsequent steps would involve introducing the specific substituents, such as the chlorophenyl, dimethylthiophenyl, and carbonitrile groups, through various organic reactions like Friedel-Crafts acylation, nucleophilic substitution, and cyanation.
Industrial Production Methods
Industrial production would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Biochemistry: Used in studies to understand its interaction with biological macromolecules.
Industry
Chemical Industry: Utilized in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor binding, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-chlorophenyl)-4-phenyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the dimethylthiophenyl group, in particular, could influence its reactivity and interaction with biological targets.
Properties
CAS No. |
441782-98-5 |
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Molecular Formula |
C24H24ClN3OS |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-13-9-17(14(2)30-13)21-18(12-26)23(27)28(16-7-5-15(25)6-8-16)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,27H2,1-4H3 |
InChI Key |
MWYUYZQHSSAXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Cl)N)C#N |
Origin of Product |
United States |
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